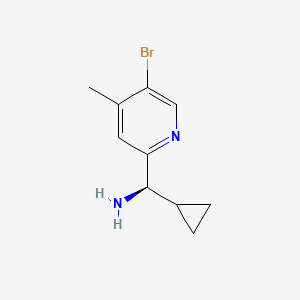
(R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a brominated methylpyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine typically involves the following steps:
Bromination of 4-methylpyridine: The starting material, 4-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-4-methylpyridine.
Formation of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of an alkene.
Attachment of the methanamine moiety: The final step involves the formation of the methanamine group, which can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the methanamine moiety.
Reduction: Reduction reactions can target the brominated pyridine ring or the methanamine group.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl group or the methanamine moiety.
Reduction: Reduced forms of the brominated pyridine ring or the methanamine group.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and other desirable characteristics.
作用機序
The mechanism of action of ®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can impose conformational constraints on the molecule, enhancing its binding affinity and specificity. The brominated pyridine ring may also play a role in modulating the compound’s reactivity and interactions with biological targets.
類似化合物との比較
Similar Compounds
- ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- Cyclopropyl methyl ketone
- Cyclopropane-containing analogs of pharmacologically active compounds
Uniqueness
®-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine stands out due to its unique combination of a brominated pyridine ring and a cyclopropyl methanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC名 |
(R)-(5-bromo-4-methylpyridin-2-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H13BrN2/c1-6-4-9(13-5-8(6)11)10(12)7-2-3-7/h4-5,7,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChIキー |
TURYTQVSHKDQFN-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC(=NC=C1Br)[C@@H](C2CC2)N |
正規SMILES |
CC1=CC(=NC=C1Br)C(C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)





![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)

